![molecular formula C10H18Cl2N2O B1384670 2-Amino-1-[4-(dimethylamino)phenyl]ethanol CAS No. 56796-70-4](/img/structure/B1384670.png)

2-Amino-1-[4-(dimethylamino)phenyl]ethanol

説明

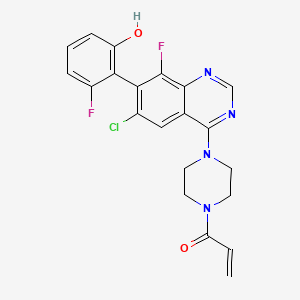

“2-Amino-1-[4-(dimethylamino)phenyl]ethanol”, also known as “4-(Dimethylamino)phenethyl alcohol”, is a chemical compound with the molecular formula (CH3)2NC6H4CH2CH2OH . It is used as an accelerator for the curing of bone cement . It has also been used to compare the efficiency of different camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of a model dental resin .

Molecular Structure Analysis

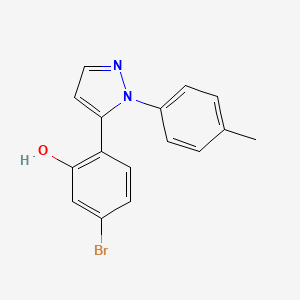

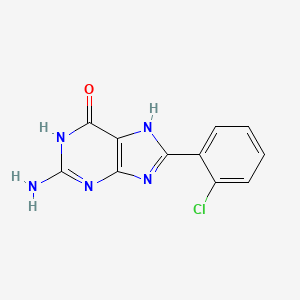

The molecular structure of “2-Amino-1-[4-(dimethylamino)phenyl]ethanol” consists of a phenyl ring attached to an ethanol group via a dimethylamino group . The exact molecular structure can be represented by the SMILES stringCN(C)c1ccc(CCO)cc1 . Chemical Reactions Analysis

“2-Amino-1-[4-(dimethylamino)phenyl]ethanol” has been used in the study of photovoltaic properties of a novel compound, where it was found to have a HOMO-LUMO energy gap of 2.806 eV, indicating its high chemical reactivity .Physical And Chemical Properties Analysis

“2-Amino-1-[4-(dimethylamino)phenyl]ethanol” has a molecular weight of 180.247 g/mol and a density of 1.1±0.1 g/cm3 . It has a boiling point of 341.8±32.0 °C at 760 mmHg and a flash point of 160.5±25.1 °C .科学的研究の応用

Dental Resin Photopolymerization

2-Amino-1-[4-(dimethylamino)phenyl]ethanol is used in dental applications to compare the efficiency of different camphorquinone (CQ)/amine photo-initiating systems for the photopolymerization of a model dental resin. This compound acts as an accelerator in the curing process, which is crucial for dental restorations .

Bone Cement Curing

This compound may also be used as an accelerator to investigate the curing of bone cement at a molecular level by electron spin resonance (ESR) spectroscopy. Understanding this process is vital for improving the performance and safety of bone cements used in orthopedic surgeries .

Organic Synthesis Reagent

In chemical research, 2-Amino-1-[4-(dimethylamino)phenyl]ethanol serves as a reagent in organic synthesis. It is utilized to synthesize other compounds, playing a significant role in the development of new chemical entities .

Solvatochromic and Photochemical Applications

Research has focused on the synthesis and investigation of compounds derived from reactions involving 4-(dimethylamino)benzaldehyde, showcasing their potential in solvatochromic and photochemical applications. This highlights the compound’s role in developing probes and understanding micelle dynamics.

Proteomics Research

The compound is also used in proteomics research, where it may be involved in the study of proteins and their functions. The specific applications in this field are not detailed in the search results, but its use suggests it plays a role in protein analysis or manipulation .

Pharmaceutical Testing

It is employed in pharmaceutical testing as a high-quality reference standard to ensure accurate results during drug development and quality control processes .

Safety and Hazards

作用機序

Target of Action

It’s known that the compound can affect therespiratory system .

Mode of Action

It’s noted that the compound acts as a more effective accelerator than N,N-dimethyl-p-toluidine (TD) for bone cement curing .

Biochemical Pathways

The compound’s role in accelerating bone cement curing suggests it may influence the polymerization process .

Pharmacokinetics

The compound has a molecular weight of 180.247 , a density of 1.1±0.1 g/cm3 , and a boiling point of 341.8±32.0 °C at 760 mmHg . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Its role in accelerating bone cement curing suggests it may have a significant impact on thehardening process of bone cement .

Action Environment

The action of 2-Amino-1-[4-(dimethylamino)phenyl]ethanol can be influenced by environmental factors. For safe handling, it’s recommended to avoid dust formation , ensure adequate ventilation , and store under an inert atmosphere in a dry, cool, and well-ventilated place . These factors could potentially influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

2-amino-1-[4-(dimethylamino)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6,10,13H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBZOGWDBVOOQRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-[4-(dimethylamino)phenyl]ethanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-1-(2-hydroxyethyl)-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384587.png)

![2-(3-aminopiperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384591.png)

![3-methanesulfonyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384597.png)

![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)